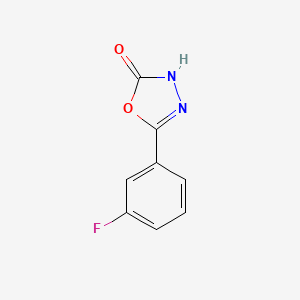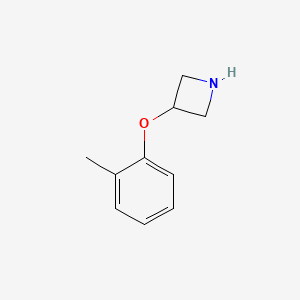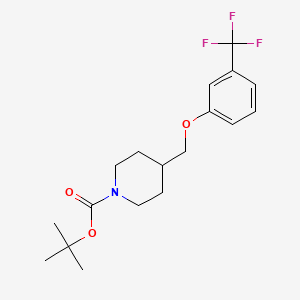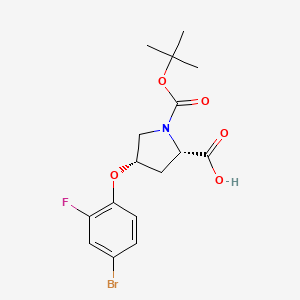
4-Bromo-2-(4-methoxyphenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(4-methoxyphenyl)thiazole, also known as 4-Bromo-2-methoxybenzothiazole, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound that contains a thiazole ring with a bromine atom and a methoxy group attached to it. Its unique structure makes it an ideal candidate for use in organic synthesis, as a reagent for organic reactions, and as an intermediate in the synthesis of various organic compounds. In addition, this compound has been studied for its potential biomedical applications, such as in the treatment of certain types of cancer and as an anti-inflammatory agent.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Anticonvulsant Activity
A smooth one-step synthesis of 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones was described, with some compounds displaying promising anticonvulsant activity, suggesting their potential for further studies in this area (Vijaya Raj & Narayana, 2006).
Antiproliferative Activity
The synthesis and characterization of 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles revealed promising antiproliferative activity, highlighting their potential in cancer research (Narayana, Raj, & Sarojini, 2010).
Anti-bacterial and Anti-fungal Activities
Novel Schiff bases containing 2,4-disubstituted thiazole ring were synthesized and exhibited moderate to good anti-bacterial and excellent anti-fungal activities, suggesting their utility in developing new antimicrobial agents (Bharti et al., 2010).
Material Science and Chemistry
Density Functional Theory (DFT) Modeling
DFT and Monte Carlo simulation assessed the inhibition performance of some carbohydrazide Schiff bases, including 4-(4-bromophenyl)-N′-(4-methoxybenzylidene)thiazole-2-carbohydrazide, for steel corrosion, demonstrating the theoretical underpinning of their practical applications (Obot et al., 2016).
Excited-State Intramolecular Proton Transfer (ESIPT) System
Research on the thiazolo[5,4-d]thiazole moiety for organic light-emitting diodes (OLEDs) highlighted how molecular design can influence light emission, leading to potential advancements in OLED technology (Zhang et al., 2016).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include 4-bromo-2-(4-methoxyphenyl)thiazole, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Pharmacokinetics
The rule of five, which describes molecular properties important for a drug’s pharmacokinetics in the human body, including their absorption, distribution, metabolism, and excretion (adme), is generally applicable to most drugs .
Result of Action
Thiazole derivatives have been associated with various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Action Environment
The stability and efficacy of most drugs can be influenced by factors such as temperature, ph, and the presence of other substances .
Direcciones Futuras
Thiazole compounds, including 4-Bromo-2-(4-methoxyphenyl)thiazole, continue to be a focus of research due to their potential therapeutic applications . Future research may involve the development of new synthetic methods, exploration of their biological activities, and optimization of their properties for use in various applications .
Análisis Bioquímico
Biochemical Properties
4-Bromo-2-(4-methoxyphenyl)thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound allows it to participate in donor-acceptor interactions, nucleophilic substitutions, and oxidation reactions . These interactions can modulate the activity of enzymes and proteins, influencing biochemical pathways and cellular processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, thiazole derivatives have been reported to exhibit cytotoxic activity against tumor cell lines, suggesting potential anticancer properties . The compound’s impact on cellular metabolism and gene expression further underscores its significance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The thiazole ring’s aromaticity and reactive positions enable it to bind to enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression and modulation of biochemical pathways, contributing to the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their stability may vary depending on storage conditions and experimental setups . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is essential for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can impact its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
4-bromo-2-(4-methoxyphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-9(11)6-14-10/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNWKDJOWYMCTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

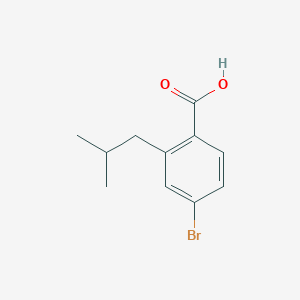
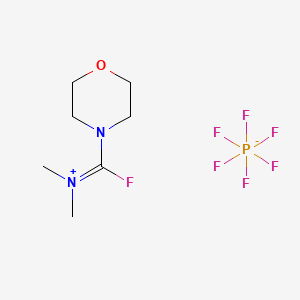

![(R)-4-Benzyl-[1,4]oxazepan-6-ol](/img/structure/B1343959.png)
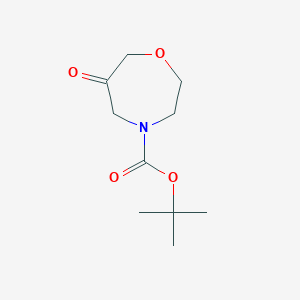

![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1343963.png)
